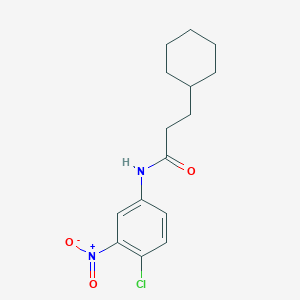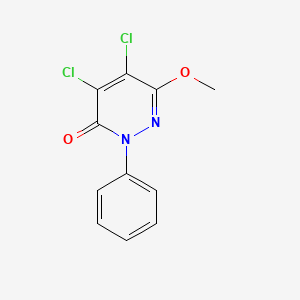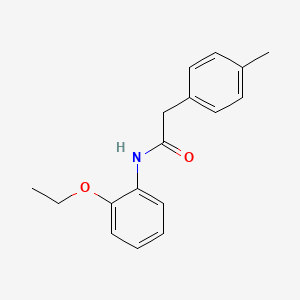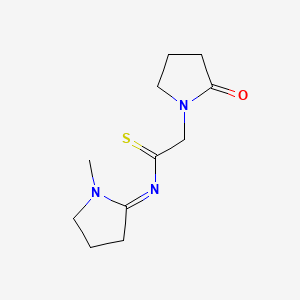![molecular formula C14H14N4OS2 B5713911 4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is often referred to as AMBMP or Ambazone and has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential physiological effects.
Mécanisme D'action
The mechanism of action of AMBMP is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has also been suggested that the compound may interfere with DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that AMBMP has a range of biochemical and physiological effects, including the inhibition of bacterial growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AMBMP is its broad-spectrum activity against a range of bacterial strains, making it a potentially useful tool for researchers investigating bacterial infections. However, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, the compound's potential toxicity and side effects will need to be carefully evaluated in future studies.
Orientations Futures
There are several areas of future research that could be explored with regards to AMBMP. One potential direction is the investigation of its potential as an antifungal and antiviral agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and to evaluate its potential as a therapeutic agent for a range of diseases. Finally, research into the compound's potential toxicity and side effects will be important for determining its safety for use in humans.
Méthodes De Synthèse
AMBMP can be synthesized through a multi-step process that involves the reaction of 2-mercapto-4,5-dimethylthiazole with para-nitroaniline, followed by reduction and acetylation. This process results in the formation of AMBMP, which can then be purified and used for further research.
Applications De Recherche Scientifique
AMBMP has been the subject of numerous scientific studies investigating its potential applications in medicine and biotechnology. One area of research has focused on the compound's potential as an antibacterial agent, with studies showing that it has activity against a range of bacterial strains. Other studies have investigated its potential use as an antifungal and antiviral agent.
Propriétés
IUPAC Name |
4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-8-12(21-13(15)16-8)11-7-20-14(17-11)18(2)9-3-5-10(19)6-4-9/h3-7,19H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKLOKNOTRLEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-methylamino]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)
![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)



![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)



![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)